5-Bromo-6-methylindolin-2-one chemical properties
5-Bromo-6-methylindolin-2-one chemical properties
An In-depth Technical Guide to 5-Bromo-6-methylindolin-2-one: Properties, Synthesis, and Applications
Introduction
The indolin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives form the core of numerous approved drugs and clinical candidates, most notably in the field of oncology with tyrosine kinase inhibitors like Sunitinib. Within this important class of compounds, 5-Bromo-6-methylindolin-2-one emerges as a key synthetic intermediate, offering researchers a versatile platform for the development of novel bioactive molecules.
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-6-methylindolin-2-one, tailored for professionals in chemical research and drug development.
Core Chemical Identity and Physicochemical Properties
5-Bromo-6-methylindolin-2-one is a substituted oxindole characterized by a bromine atom at the 5-position and a methyl group at the 6-position of the bicyclic ring system. These substitutions provide distinct electronic and steric properties, making it a valuable building block for creating diverse chemical libraries.
Molecular Structure
The fundamental structure consists of a fused benzene and pyrrolidinone ring system.
Caption: 2D Structure of 5-Bromo-6-methylindolin-2-one.
Physicochemical Data Summary
The key properties of 5-Bromo-6-methylindolin-2-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 557093-46-6 | |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | |
| Appearance | Solid | |
| Boiling Point | 363.6 ± 42.0 °C at 760 mmHg | |
| Purity | ≥97% | |
| Storage | Store at room temperature | |
| InChI Key | ZAMIWZZHQURXPS-UHFFFAOYSA-N | |
| InChI | 1S/C9H8BrNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-4,11-12H,1H3 |
Synthesis and Reactivity
The synthesis of 5-Bromo-6-methylindolin-2-one typically starts from the corresponding 6-methylindolin-2-one precursor. A common and effective method is electrophilic aromatic substitution, specifically bromination.
Synthetic Protocol: Electrophilic Bromination
The rationale behind this approach lies in the activation of the benzene ring by the secondary amine and the alkyl group, which directs electrophiles to the ortho and para positions. The 5-position is sterically accessible and electronically favorable for bromination.
Reaction Scheme:
Caption: Synthetic workflow for 5-Bromo-6-methylindolin-2-one.
Step-by-Step Methodology:
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Dissolution: Dissolve 6-methylindolin-2-one in a suitable solvent, such as acetonitrile.
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Cooling: Cool the reaction mixture to a reduced temperature (e.g., 263 K or -10 °C) to control the reaction rate and minimize side products. This is a standard precaution for exothermic halogenation reactions.
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Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent. NBS is a preferred brominating agent as it is a solid that is easier to handle than liquid bromine and provides a slow, controlled release of electrophilic bromine.
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Reaction: Stir the mixture for an extended period (e.g., 24 hours) to allow the reaction to proceed to completion.
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Workup: Quench the reaction by pouring the mixture into ice water. This precipitates the organic product and separates it from water-soluble byproducts.
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Extraction & Purification: Extract the aqueous mixture with an organic solvent like chloroform or dichloromethane. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.
Reactivity Profile
5-Bromo-6-methylindolin-2-one is a versatile intermediate due to its multiple reactive sites:
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Aryl Bromide: The C5-Br bond is the most valuable reactive handle. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents (aryl, alkyl, amine, etc.). This is the primary strategy for library generation in drug discovery.[1]
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N-H Acidity: The proton on the nitrogen atom is weakly acidic and can be removed by a suitable base. The resulting anion can be alkylated or acylated to introduce substituents at the N1 position.
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Lactam Ring: The amide bond within the lactam ring is stable but can be hydrolyzed under harsh acidic or basic conditions.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets in the aromatic region (for H-4 and H-7), a singlet for the CH₂ group at the 3-position, a singlet for the methyl group protons, and a broad singlet for the N-H proton.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion (M⁺) will be observed at m/z 225 and 227, with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹, and a sharp N-H stretching vibration around 3200-3300 cm⁻¹.
Role in Drug Discovery and Development
The indolin-2-one core is a privileged scaffold in medicinal chemistry, particularly for targeting protein kinases. The specific substitution pattern of 5-Bromo-6-methylindolin-2-one makes it an attractive starting point for synthesizing kinase inhibitors and other potential therapeutics.
A Scaffold for Kinase Inhibitors
Many kinase inhibitors, including the FDA-approved drug Sunitinib, feature a substituted indolin-2-one core. The 5-position is a critical point for modification to achieve potent and selective inhibition.[2] Derivatives of 5-bromo-7-azaindolin-2-one, a close analogue, have demonstrated significant antitumor activity, often superior to Sunitinib against various cancer cell lines.[2][3]
Synthetic Diversification Potential
The true value of 5-Bromo-6-methylindolin-2-one lies in its potential for synthetic diversification. Researchers can leverage the aryl bromide and the N-H position to generate large libraries of novel compounds for high-throughput screening.
Caption: Diversification pathways for drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 5-Bromo-6-methylindolin-2-one.
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Hazard Identification: The compound is classified with the following GHS hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a tightly sealed container in a dry, cool place.
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Conclusion
5-Bromo-6-methylindolin-2-one is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an invaluable intermediate. For researchers and scientists in drug development, this compound provides a robust and reliable starting point for the rational design and synthesis of novel therapeutics targeting a wide range of diseases, from cancer to inflammatory disorders.
References
-
5-Bromo-1-methylindolin-2-one. National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
5-Bromo-6-methyl-indan-1-one | C10H9BrO | CID 90075962. (n.d.). PubChem. Retrieved from [Link]
-
5-Bromo-5-methylhexan-2-one | C7H13BrO | CID 10910385. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 5-Bromo Indole. (n.d.). Erowid. Retrieved from [Link]
- CN113045475A - Preparation method of 5-bromo-7-methylindole. (n.d.). Google Patents.
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules, 21(12), 1674. Retrieved from [Link]
-
sodium lauryl sulfate, 151-21-3. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). PubMed. Retrieved from [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (n.d.). MDPI. Retrieved from [Link]
-
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. (2022). ChemistrySelect, 7(35). Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Sodium Dodecyl Sulfate CAS 151-21-3. (n.d.). Look Chemical. Retrieved from [Link]
-
[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (n.d.). PubMed. Retrieved from [Link]
-
1-(4-Amino-5-bromo-7-methyl-indolin-1-yl)ethanone | C11H13BrN2O. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety | MDPI [mdpi.com]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
